Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate
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Overview
Description
Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate is a complex phospholipid compound. It is commonly known as a type of cardiolipin, which is a unique phospholipid found in the inner mitochondrial membrane. This compound plays a crucial role in mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate involves multiple steps. The process typically starts with the esterification of glycerol with hexadecanoic acid (palmitic acid) to form di(hexadecanoyloxy)propyl derivatives. These derivatives are then reacted with phosphoric acid to introduce the phosphate groups. The final step involves the addition of sodium ions to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control.
Chemical Reactions Analysis
Types of Reactions
Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the fatty acid chains.
Hydrolysis: Glycerol, hexadecanoic acid, and phosphoric acid derivatives.
Substitution: Phosphorylated derivatives with different nucleophiles.
Scientific Research Applications
Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phospholipid behavior and interactions.
Biology: Plays a crucial role in mitochondrial function and is used in studies related to energy production and apoptosis.
Medicine: Investigated for its potential in treating mitochondrial disorders and cardiac diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its role in the mitochondrial membrane. It helps maintain the integrity and functionality of the mitochondrial membrane, which is essential for ATP production. The compound interacts with various proteins involved in the electron transport chain and oxidative phosphorylation, facilitating efficient energy production.
Comparison with Similar Compounds
Similar Compounds
1,1’,2,2’-Tetrapalmitoyl cardiolipin (disodium salt): Another type of cardiolipin with similar structural features but different fatty acid chains.
Cardiolipin (Heart, Bovine) (sodium salt): A naturally occurring cardiolipin with similar functional properties.
Uniqueness
Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate is unique due to its specific fatty acid composition and its role in maintaining mitochondrial membrane integrity
Properties
IUPAC Name |
disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOKSKKFJWPDO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H140Na2O17P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1397.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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